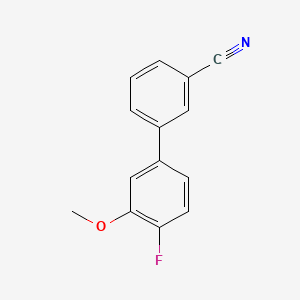

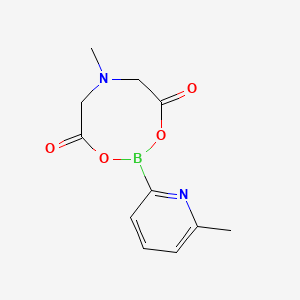

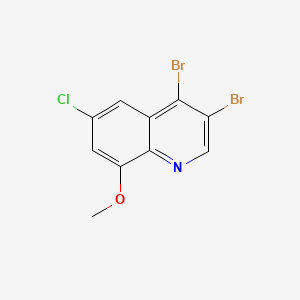

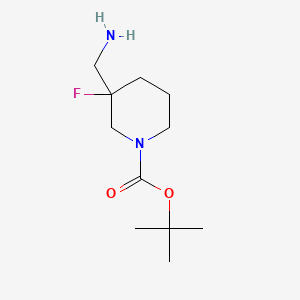

6-Methyl-2-(6-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-2-(6-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione, also known as MDPD, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. MDPD is a highly stable compound that has been shown to exhibit unique properties that make it an attractive candidate for use in various research fields.

科学的研究の応用

General Use in Scientific Research

“6-Methyl-2-pyridinylboronic acid MIDA ester” is a type of MIDA boronate . MIDA boronates are stable boronic acid surrogates that are used for classically challenging cross-couplings . This means they are often used in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many chemical compounds.

Specific Scientific Field

The specific scientific field where this compound is most commonly used is Organic Chemistry , particularly in the area of cross-coupling reactions .

Application Summary

In organic chemistry, cross-coupling reactions are important for creating new carbon-carbon bonds. “6-Methyl-2-pyridinylboronic acid MIDA ester” can be used as a stable boronic acid surrogate in these reactions . This makes it valuable for synthesizing a wide range of organic compounds.

Methods of Application

The exact method of application can vary depending on the specific reaction being performed. However, in general, the “6-Methyl-2-pyridinylboronic acid MIDA ester” would be mixed with the other reactants under the appropriate conditions for the desired cross-coupling reaction . The reaction conditions can vary widely depending on the specific reactants and the desired product.

Results or Outcomes

The outcome of using “6-Methyl-2-pyridinylboronic acid MIDA ester” in a cross-coupling reaction would be the formation of a new organic compound with a carbon-carbon bond . The exact structure of the resulting compound would depend on the other reactants used in the reaction.

Application in Polymerization Reactions

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Application Summary

MIDA boronate compounds, including “6-Methyl-2-pyridinylboronic acid MIDA ester”, have been extensively utilized in polymerization reactions . These reactions are crucial for the synthesis of polymers, which are large molecules made up of repeating subunits.

Methods of Application

In a typical polymerization reaction, the MIDA boronate compound would be mixed with the monomer (the repeating unit) and a catalyst. The mixture would then be heated to initiate the reaction .

Results or Outcomes

The outcome of this application would be the formation of a polymer. The exact properties of the resulting polymer (such as its molecular weight, structure, and physical properties) would depend on the specific monomer and reaction conditions used .

Application in Electrolyte Solutions

Specific Scientific Field

This application is relevant to the field of Electrochemistry .

Application Summary

Boron-based compounds, including “6-Methyl-2-pyridinylboronic acid MIDA ester”, are considered suitable as electrolyte additives to enhance the performance of the cathode .

Methods of Application

In this application, the MIDA boronate compound would be added to an electrolyte solution, such as 1.0 M LiPF6 in an ethylene carbonate/ethyl methyl carbonate (EC/EMC) solvent blend .

Results or Outcomes

The addition of the MIDA boronate compound can improve the performance of the cathode, which is a crucial component of many electrochemical devices, including batteries .

Application in Bioactive Molecule Synthesis

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Application Summary

MIDA boronate compounds, including “6-Methyl-2-pyridinylboronic acid MIDA ester”, have been extensively utilized in the total synthesis of bioactive molecules . These molecules have biological activity and can be used in drug discovery and design.

Methods of Application

The exact method of application can vary depending on the specific bioactive molecule being synthesized. However, in general, the MIDA boronate compound would be used in a series of chemical reactions to construct the desired bioactive molecule .

Results or Outcomes

The outcome of this application would be the synthesis of a bioactive molecule. The exact properties of the resulting molecule (such as its biological activity and therapeutic potential) would depend on the specific molecule being synthesized .

Application in Synthetic Transformations

Specific Scientific Field

This application is relevant to the field of Organic Synthesis .

Application Summary

Different MIDA boronate compounds like “6-Methyl-2-pyridinylboronic acid MIDA ester” act as novel synthetic building blocks for various synthetic transformations in organic synthesis .

Methods of Application

In this application, the MIDA boronate compound would be used in a series of chemical reactions to construct a variety of organic compounds .

Results or Outcomes

The outcome of this application would be the synthesis of a variety of organic compounds. The exact properties of the resulting compounds would depend on the specific reactions used and the desired products .

特性

IUPAC Name |

6-methyl-2-(6-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O4/c1-8-4-3-5-9(13-8)12-17-10(15)6-14(2)7-11(16)18-12/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYYPYSUORBPCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746398 |

Source

|

| Record name | 6-Methyl-2-(6-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(6-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

CAS RN |

1227700-42-6 |

Source

|

| Record name | 6-Methyl-2-(6-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)

![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)